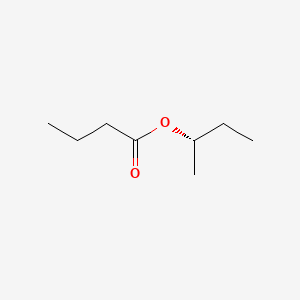
7-Chloro-1-(2,4-dichlorophenyl)-4H-(1,2,4)triazolo(3,4-c)(1,4)benzothiazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Chloro-1-(2,4-dichlorophenyl)-4H-(1,2,4)triazolo(3,4-c)(1,4)benzothiazine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a triazolo-benzothiazine core, which is known for its diverse biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-1-(2,4-dichlorophenyl)-4H-(1,2,4)triazolo(3,4-c)(1,4)benzothiazine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often starts with the formation of the triazole ring, followed by the introduction of the benzothiazine moiety. Specific reagents and catalysts are used to facilitate these transformations, ensuring high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
7-Chloro-1-(2,4-dichlorophenyl)-4H-(1,2,4)triazolo(3,4-c)(1,4)benzothiazine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: Reduction reactions can remove certain functional groups or reduce double bonds, modifying the compound’s reactivity.
Substitution: Halogen atoms in the compound can be substituted with other groups, leading to derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
Applications De Recherche Scientifique
7-Chloro-1-(2,4-dichlorophenyl)-4H-(1,2,4)triazolo(3,4-c)(1,4)benzothiazine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Potential therapeutic applications include its use as a lead compound for developing new drugs targeting specific diseases.
Industry: It may be used in the development of new materials with unique properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 7-Chloro-1-(2,4-dichlorophenyl)-4H-(1,2,4)triazolo(3,4-c)(1,4)benzothiazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s structure allows it to bind selectively to these targets, exerting its effects through inhibition or activation of specific biochemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other triazolo-benzothiazine derivatives, such as:
- 7-Chloro-1-(2,4-dichlorophenyl)-4H-(1,2,4)triazolo(3,4-c)(1,4)benzothiazine analogs with different substituents.
- Pyrazolo[3,4-d]pyrimidine derivatives.
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives .
Uniqueness
What sets this compound apart is its specific substitution pattern and the resulting biological activity. Its unique structure allows for selective interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
93300-03-9 |
|---|---|
Formule moléculaire |
C15H8Cl3N3S |
Poids moléculaire |
368.7 g/mol |
Nom IUPAC |
7-chloro-1-(2,4-dichlorophenyl)-4H-[1,2,4]triazolo[3,4-c][1,4]benzothiazine |
InChI |
InChI=1S/C15H8Cl3N3S/c16-8-1-3-10(11(18)5-8)15-20-19-14-7-22-13-6-9(17)2-4-12(13)21(14)15/h1-6H,7H2 |
Clé InChI |
LIARFYGIWNXLCI-UHFFFAOYSA-N |
SMILES canonique |
C1C2=NN=C(N2C3=C(S1)C=C(C=C3)Cl)C4=C(C=C(C=C4)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


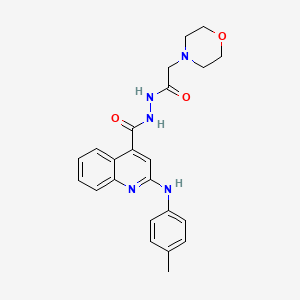
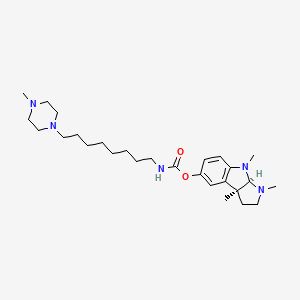
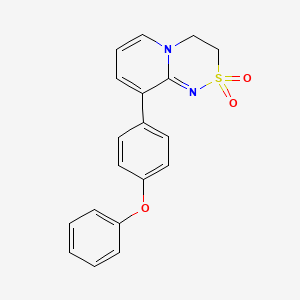
![N-[(4-chlorophenyl)methyl]-7-methyl-2-(morpholin-4-ylmethyl)-4-oxothieno[2,3-b]pyridine-5-carboxamide;hydrochloride](/img/structure/B12743231.png)
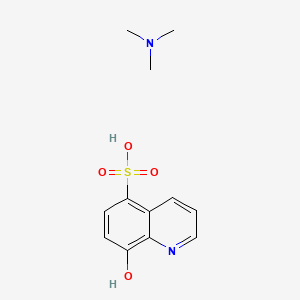
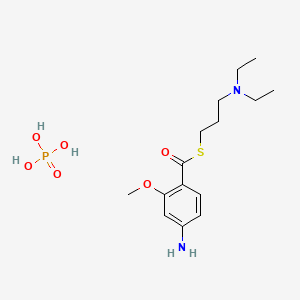

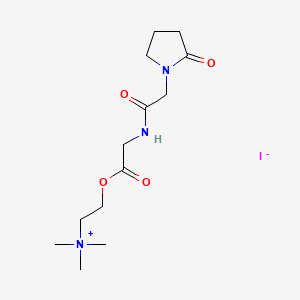
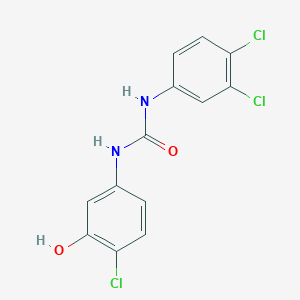

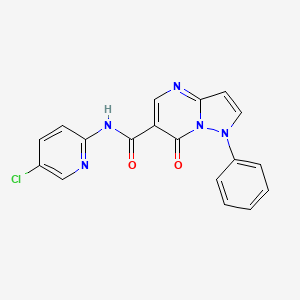
![7-[(3S)-3-aminopyrrolidin-1-yl]-6-fluoro-1-(4-fluorophenyl)-5-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid;hydrochloride](/img/structure/B12743259.png)

